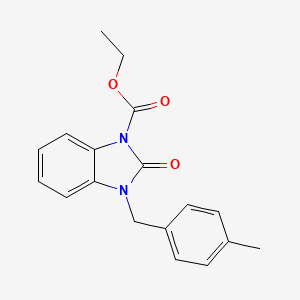
ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by case studies and research findings.
- Molecular Formula : C18H20N2O3
- Molecular Weight : Approximately 310.36 g/mol
- Structure : The compound features a benzimidazole core with an ethyl ester and a 4-methylbenzyl substituent, enhancing its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzimidazole derivatives with ethyl acetoacetate. This process can be modified to introduce various substituents to tailor the compound's biological activity.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. This compound has been tested against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These results suggest that the compound has promising potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. In a study examining its effectiveness against bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that this compound could serve as a potential antimicrobial agent.
The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cancer cell proliferation and microbial growth. Studies have suggested that it may act by:
- Inhibiting DNA synthesis : By interfering with the replication process in cancer cells.
- Disrupting cell membrane integrity : Leading to cell lysis in bacterial pathogens.
- Modulating apoptotic pathways : Inducing programmed cell death in malignant cells.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on different human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy.
Study on Antimicrobial Properties
In another study focused on its antimicrobial properties, the compound was tested against a panel of clinical isolates from patients with infections. The results demonstrated effective inhibition of growth in several strains resistant to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.
特性
IUPAC Name |
ethyl 3-[(4-methylphenyl)methyl]-2-oxobenzimidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-7-5-4-6-15(16)19(17(20)21)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBGSRQPMXFMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













